1-Benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine
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Overview
Description
1-Benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to have a broad range of targets due to their diverse biological activities .
Mode of Action
Similar compounds have been reported to interact with their targets leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to affect various pathways leading to downstream effects .
Pharmacokinetics
Similar compounds have been reported to have good metabolic stabilities .
Result of Action
Similar compounds have been reported to have significant anticancer activity .
Action Environment
Similar compounds have been reported to show pronounced selectivity against cancer cell lines .
Preparation Methods
The synthesis of 1-Benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine typically involves the reaction of piperidine derivatives with 1,3,4-thiadiazole compounds. One common method includes the cyclization of piperidine with ethyl 2-chloro-3-oxobutanoate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions in a solvent like 1,4-dioxane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the 2nd and 5th positions of the 1,3,4-thiadiazole ring.
Common Reagents and Conditions: Typical reagents include hydrazonoyl halides, potassium thiocyanate, and carbon disulfide. Reaction conditions often involve refluxing in solvents like ethanol or dioxane.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-Benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it useful in studying microbial resistance.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
1-Benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine can be compared with other 1,3,4-thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2-thione: Known for its antifungal properties.
1,3,4-Thiadiazole-2-amine: Exhibits significant antimicrobial activity.
1,3,4-Thiadiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
phenyl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-13(11-4-2-1-3-5-11)17-8-6-12(7-9-17)19-14-16-15-10-20-14/h1-5,10,12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAUVYBRPMIWPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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